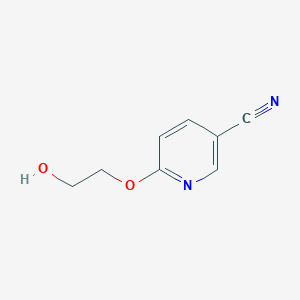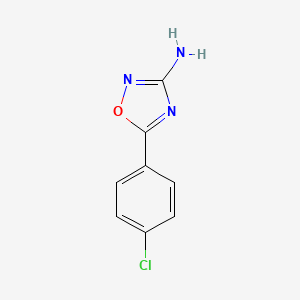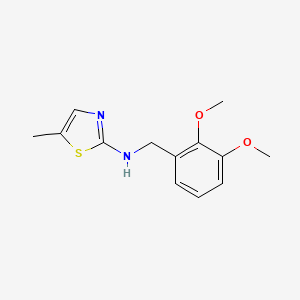
2-Cloro-5-(2,2,2-trifluoroetil)piridina
Descripción general
Descripción
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industria Agroquímica
2-Cloro-5-(2,2,2-trifluoroetil)piridina: es un motivo estructural clave en los ingredientes agroquímicos activos. Sus derivados, como las trifluorometilpiridinas (TFMP), se utilizan ampliamente en la protección de cultivos. Los derivados de TFMP como la 2,3-dicloro-5-(trifluorometil)-piridina tienen una gran demanda como intermediarios para sintetizar varios productos de protección de cultivos .
Industria Farmacéutica
En el sector farmacéutico, los derivados de TFMP se han incorporado a varios fármacos. La combinación única de las propiedades fisicoquímicas del átomo de flúor y las características del grupo piridina contribuyen a las actividades biológicas de estos compuestos. Se han aprobado varios productos farmacéuticos que contienen el grupo TFMP, y muchos candidatos están en ensayos clínicos .
Medicina Veterinaria
Al igual que los productos farmacéuticos para humanos, los derivados de TFMP también se utilizan en medicina veterinaria. Se ha otorgado la aprobación para la comercialización a dos productos veterinarios que contienen la estructura TFMP, lo que indica la versatilidad de este compuesto en diversas aplicaciones biológicas .
Síntesis de Materiales Funcionales
El desarrollo de compuestos orgánicos que contienen flúor, como la This compound, ha llevado a avances en materiales funcionales. Las propiedades únicas de estos compuestos se aprovechan para crear materiales con características específicas deseadas .
Intermediario Químico
Este compuesto sirve como intermediario químico en la síntesis de varios otros compuestos. Su función como intermediario es crucial en la producción de una amplia gama de productos químicos, particularmente en la síntesis de moléculas más complejas .
Funcionalización Regioexhaustiva
2-Cloro-5-(trifluorometil)piridina: , un compuesto estrechamente relacionado, se ha utilizado como sustrato modelo para investigar la funcionalización regioexhaustiva. Este proceso es esencial para crear estructuras químicas específicas con grupos funcionales precisos .
Investigación en Síntesis Orgánica
El compuesto también es objeto de investigación en síntesis orgánica, donde los científicos exploran nuevos métodos y reacciones para crear o modificar compuestos orgánicos. Su estabilidad y reactividad lo convierten en un candidato interesante para diversas aplicaciones de síntesis orgánica .
Química de Descubrimiento
Por último, en química de descubrimiento, la incorporación de átomos de flúor a moléculas orgánicas es un área de investigación significativa. This compound juega un papel en la exploración de nuevos compuestos que pueden conducir al desarrollo de nuevos fármacos y agroquímicos .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can result in toxic or adverse effects, including liver and kidney damage.
Metabolic Pathways
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the blood, affecting its distribution in the body . These interactions can influence the localization and accumulation of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine in different tissues.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDIGZOBXAKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273222 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-08-9 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)



![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)



